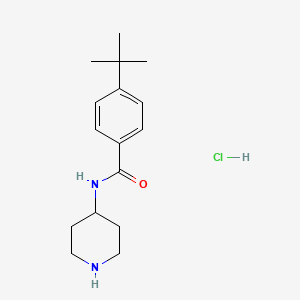![molecular formula C7H5F3N4 B1446649 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1356003-25-2](/img/structure/B1446649.png)
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have shown significant impact in medicinal chemistry .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity .
Result of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have shown significant photophysical properties .
Action Environment
It’s known that electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: This compound interacts with enzymes, proteins, and other biomolecules. Specifically, it participates in processes related to intracellular dynamics, chemosensing, and organic material progression. Its simpler and greener synthetic methodology, compared to BODIPYS, makes it an attractive choice for optical applications .
Cellular Effects
Influence on Cell Function:Molecular Mechanism
Mechanism of Action: At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may modulate enzyme activity (inhibition or activation) and alter gene expression. The electron-donating groups (EDGs) at position 7 on the fused ring play a crucial role in absorption and emission intensities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization . One common method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction with various aryl and heteroaryl boronic acids . This reaction is catalyzed by a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination .
Industrial Production Methods
the scalability of the Suzuki–Miyaura cross-coupling reaction and the availability of starting materials suggest that this method could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Oxidation and Reduction:
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for functionalizing the compound.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst system, and typically conducted under microwave-assisted conditions.
Nucleophilic Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions include various arylated and heteroarylated derivatives of this compound .
Scientific Research Applications
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.
Material Science: Its photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: The compound is used in studies related to enzyme inhibition and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another N-heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This makes it a valuable scaffold for drug development compared to other similar compounds .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-1-6-12-2-4(11)3-14(6)13-5/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBEMAKMIJXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)
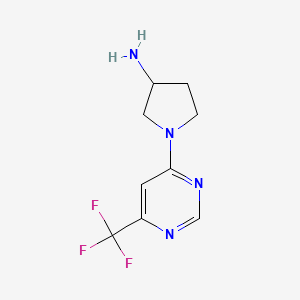
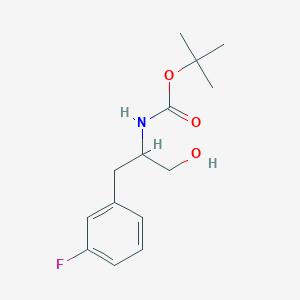
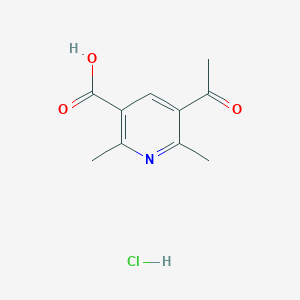
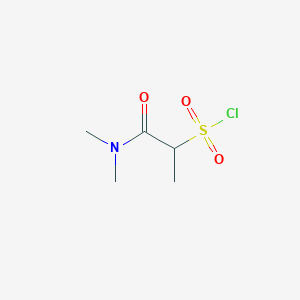
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)
